2-Isonitrosoacetophenone

Overview

Description

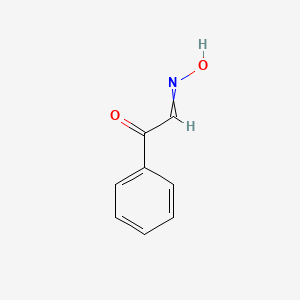

2-Isonitrosoacetophenone is an organic compound with the molecular formula C₈H₇NO₂ It is a derivative of benzeneacetaldehyde, where the aldehyde group is converted into an aldoxime

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isonitrosoacetophenone can be synthesized through the reaction of benzeneacetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The aldoxime formation involves the nucleophilic addition of hydroxylamine to the carbonyl group of benzeneacetaldehyde, followed by dehydration to form the oxime.

Industrial Production Methods: Industrial production of benzeneacetaldehyde, alpha-oxo-, aldoxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or carboxylic acids.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of nitriles or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : 2-Isonitrosoacetophenone is utilized as a precursor for synthesizing other compounds, particularly in creating metal complexes.

- Metal Complex Formation : Transition metal complexes of this compound have been synthesized (e.g., Cu(II), Co(II), Ni(II)), which exhibit interesting properties such as antimicrobial activity. The complexes are characterized using techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) .

| Transition Metal | Complex Name | Geometry |

|---|---|---|

| Copper | Cu(P-IINAP) | Octahedral |

| Cobalt | Co(P-IINAP) | Octahedral |

| Nickel | Ni(P-IINAP) | Octahedral |

Biology

- Inducer of Plant Defense Mechanisms : Research indicates that this compound acts as a chemical inducer of plant defense responses by activating pathways related to salicylic acid, jasmonic acid, and ethylene. This activation leads to an altered transcriptome in plant cells, enhancing their resistance to pathogens .

- Proteomic Changes : Studies have shown that treatment with this compound results in significant proteomic changes in Nicotiana tabacum cells, affecting proteins involved in defense, biosynthesis, transport, and metabolism .

Medicine

- Potential Neurotoxic Effects : Investigations into the neurotoxic properties of this compound suggest that it may inhibit protein synthesis and induce oxidative stress, warranting further exploration of its implications for neurotoxicity .

Case Study 1: Plant Defense Induction

A study conducted on Nicotiana tabacum cell suspensions treated with this compound revealed the expression of numerous defense-related genes. The research utilized mRNA differential display and quantitative PCR to identify up-regulated genes involved in pathogen perception and signal transduction pathways. Results indicated that INAP treatment enhanced the plant's defensive capacity against Pseudomonas syringae .

Case Study 2: Antimicrobial Activity

The antimicrobial properties of transition metal complexes formed with this compound were evaluated through sensitivity tests and minimum inhibitory concentration assays. The results demonstrated that these complexes exhibited significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of benzeneacetaldehyde, alpha-oxo-, aldoxime involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or as a reactive intermediate in metabolic pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Benzeneacetaldehyde: The parent compound, which lacks the oxime group.

Phenylacetaldehyde oxime: A similar compound with a different substitution pattern.

Benzaldehyde oxime: Another related compound with an oxime group attached to a benzaldehyde moiety.

Uniqueness: 2-Isonitrosoacetophenone is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2-hydroxyimino-1-phenylethanone |

InChI |

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H |

InChI Key |

MLNKXLRYCLKJSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=NO |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.